molecular formula C22H18ClN3O3S2 B2586517 N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886942-66-1

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2586517
CAS No.: 886942-66-1
M. Wt: 471.97
InChI Key: WRUPAIDEGUPMAQ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzothiazole core, a privileged scaffold widely recognized for its diverse pharmacological potential . Scientific literature indicates that compounds based on the 1,3-benzothiazolyl framework have been extensively studied for their anticancer, antibacterial, and antifungal properties . The molecular architecture of this compound, which features a sulfonamide group and a pyridylmethyl moiety, suggests potential as a ligand with excellent coordination abilities or as a key intermediate in the synthesis of more complex bioactive molecules . Researchers can leverage this compound as a core building block for developing novel enzyme inhibitors or as a candidate for high-throughput screening campaigns aimed at identifying new therapeutic agents. Its structural complexity offers a versatile template for probing biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-2-31(28,29)17-9-5-7-15(13-17)21(27)26(14-16-8-3-4-12-24-16)22-25-20-18(23)10-6-11-19(20)30-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUPAIDEGUPMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide ()

  • Structural Differences : Replaces the ethanesulfonyl group at the 3-position with a dimethylsulfamoyl group at the 4-position. The pyridinylmethyl group is attached to the pyridin-3-yl position.
  • The pyridin-3-ylmethyl substitution alters spatial orientation, possibly affecting target selectivity .

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()

  • Structural Differences : Features a bis(allyl)sulfamoyl group and a methyl-substituted benzothiazole core. The compound exists in a thiazol-2-ylidene (imine) form, introducing conjugation differences.
  • Functional Impact : The bis(allyl)sulfamoyl group increases molecular bulk, which may hinder membrane permeability. The imine structure could enhance electron delocalization, influencing redox properties or metal chelation .

Modifications to the Pyridinylmethyl Group

4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide ()

  • Structural Differences: Replaces the pyridin-2-ylmethyl group with a 3-(dimethylamino)propyl chain and introduces an acetyl group at the benzamide’s 4-position.
  • The acetyl group may serve as a metabolic liability (e.g., hydrolysis) compared to the ethanesulfonyl group’s stability .

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